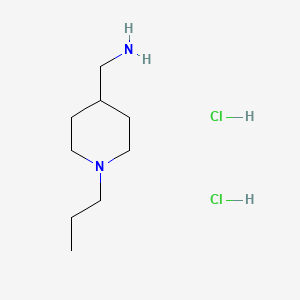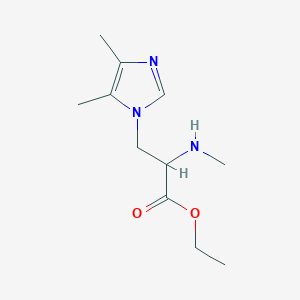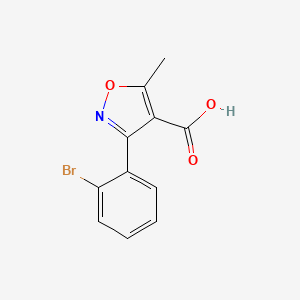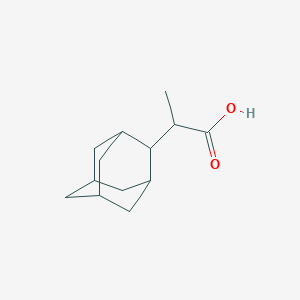
2-(Adamantan-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Adamantan-2-yl)propanoic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a propanoic acid group attached to the adamantane framework. Adamantane derivatives are notable for their stability and rigidity, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-2-yl)propanoic acid typically involves the functionalization of adamantane. One common method is the alkylation of adamantane with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. For instance, the reaction of adamantane with bromoacetic acid under basic conditions can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is increasingly important in industrial settings.
化学反応の分析
Types of Reactions
2-(Adamantan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The hydrogen atoms on the adamantane framework can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated adamantane derivatives.
科学的研究の応用
2-(Adamantan-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as thermally stable polymers and lubricants.
作用機序
The mechanism of action of 2-(Adamantan-2-yl)propanoic acid involves its interaction with specific molecular targets. The rigid adamantane framework allows for precise spatial orientation, which can enhance binding affinity to target molecules. This compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Adamantane: The parent hydrocarbon, known for its stability and use in various applications.
1-Adamantanecarboxylic acid: Another carboxylic acid derivative of adamantane with similar properties.
2-Adamantanone: A ketone derivative of adamantane, used in organic synthesis.
Uniqueness
2-(Adamantan-2-yl)propanoic acid is unique due to the presence of the propanoic acid group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for versatile functionalization, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C13H20O2 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
2-(2-adamantyl)propanoic acid |
InChI |
InChI=1S/C13H20O2/c1-7(13(14)15)12-10-3-8-2-9(5-10)6-11(12)4-8/h7-12H,2-6H2,1H3,(H,14,15) |
InChIキー |
CIPPAYCZQKRFTK-UHFFFAOYSA-N |
正規SMILES |
CC(C1C2CC3CC(C2)CC1C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


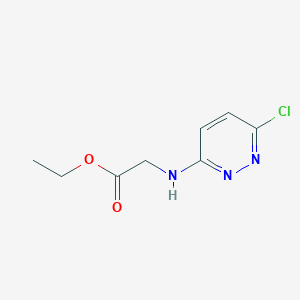
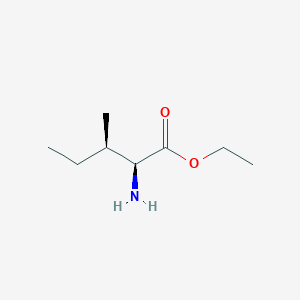

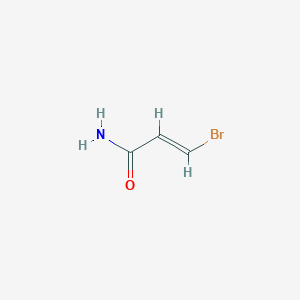
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride](/img/structure/B15313179.png)
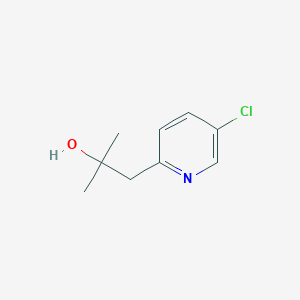
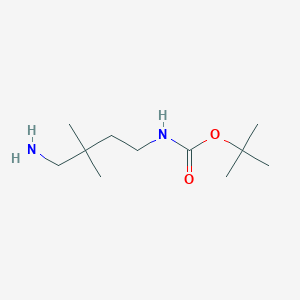

![Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate](/img/structure/B15313194.png)
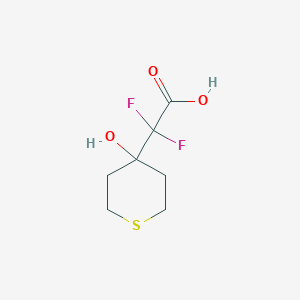
![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B15313207.png)
